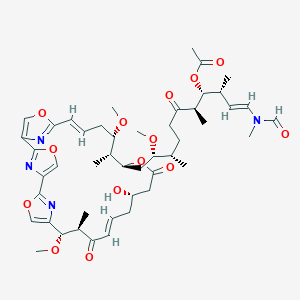
Mycalolide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mycalolide A is a natural product that was first isolated from the marine sponge Mycale hentscheli. It has been found to have potent anti-tumor activity, making it a promising candidate for cancer treatment. In
Aplicaciones Científicas De Investigación
1. Actin Filament Disruption and Cell Morphology
Mycalolide A, derived from marine sponge Mycale aff. nullarosette, disrupts actin filaments at high concentrations, altering cell morphology and producing rounded cells. It also inhibits cytokinesis completion at lower concentrations, causing binucleation in cells. This highlights its potential in studying actin polymerization and cell division mechanisms (Hayashi-Takanaka et al., 2019).
2. Cytotoxicity Studies
Mycalolide A and related compounds like 30,32-dihydroxymycalolide A, isolated from Mycale izuensis, exhibit cytotoxic properties against cancer cells, such as HeLa cells. This suggests a potential role in cancer research and therapy (Phuwapraisirisan et al., 2002).
3. Synthetic Analogues for Biological Activities
Synthetic analogs of mycalolides have been developed to explore their biological activities. Tris-oxazole macrolactone analogs, despite showing moderate cytotoxicity against tumor cells, did not exhibit significant actin-depolymerizing or antifungal properties. This underscores the importance of both the side-chain and macrolactone moieties in mycalolides' biological activities (Kita et al., 2012).
4. Role in HIV-1 Protein Transport
Research on Mycalolide B, a related compound, demonstrated its impact on the transport of nascent HIV-1 proteins in host cells. It disrupted actin filaments, preventing the proteins from reaching the plasma membrane and resulting in their aggregation in the cytoplasm. This suggests a potential application of mycalolides in studying viral protein transport mechanisms (Sasaki et al., 2004).
5. Inhibition of Cancer Cell Invasion
Mycalolides have been shown to inhibit cancer cell invasion, particularly in HER2+ breast and ovarian cancers. Mycalolide B, in particular, suppressed leading edge protrusions and motility in cancer cells at low nanomolar doses, offering a potential avenue for cancer metastasis research (Williams et al., 2016).
Propiedades
Número CAS |
121038-36-6 |
|---|---|
Nombre del producto |
Mycalolide A |
Fórmula molecular |
C47H64N4O14 |
Peso molecular |
909 g/mol |
Nombre IUPAC |
[(E,3R,4R,5R,9S,10S)-1-[formyl(methyl)amino]-11-[(10S,11R,13E,16S,20S,21R,22S,24E)-16-hydroxy-10,22-dimethoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate |
InChI |
InChI=1S/C47H64N4O14/c1-27(17-18-38(56)29(3)44(64-32(6)53)28(2)19-20-51(7)26-52)40(59-9)22-41-31(5)39(58-8)15-12-16-42-48-35(24-61-42)46-50-36(25-63-46)47-49-34(23-62-47)45(60-10)30(4)37(55)14-11-13-33(54)21-43(57)65-41/h11-12,14,16,19-20,23-31,33,39-41,44-45,54H,13,15,17-18,21-22H2,1-10H3/b14-11+,16-12+,20-19+/t27-,28+,29-,30-,31+,33-,39-,40-,41-,44+,45-/m0/s1 |
Clave InChI |
SZQYPBVSIIOBCT-BGPSBVJGSA-N |
SMILES isomérico |
C[C@@H]1[C@H](C/C=C/C2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)[C@H]([C@H](C(=O)/C=C/C[C@@H](CC(=O)O[C@H]1C[C@@H]([C@@H](C)CCC(=O)[C@H](C)[C@@H]([C@H](C)/C=C/N(C)C=O)OC(=O)C)OC)O)C)OC)OC |
SMILES |
CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC)O)C)OC)OC |
SMILES canónico |
CC1C(CC=CC2=NC(=CO2)C3=NC(=CO3)C4=NC(=CO4)C(C(C(=O)C=CCC(CC(=O)OC1CC(C(C)CCC(=O)C(C)C(C(C)C=CN(C)C=O)OC(=O)C)OC)O)C)OC)OC |
Sinónimos |
mycalolide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)

![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
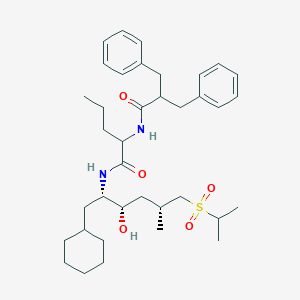
![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
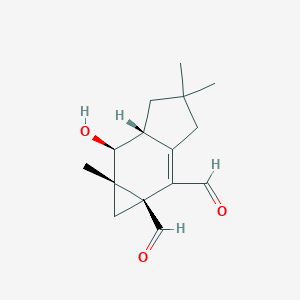
![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
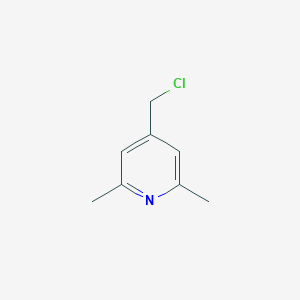
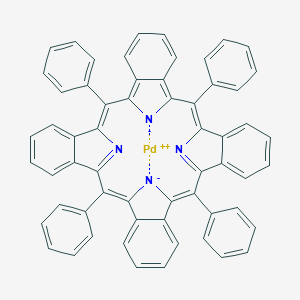
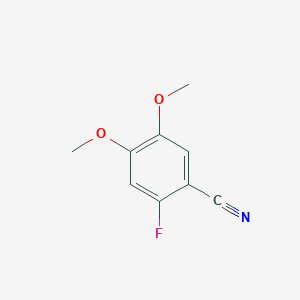
![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)
![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)
